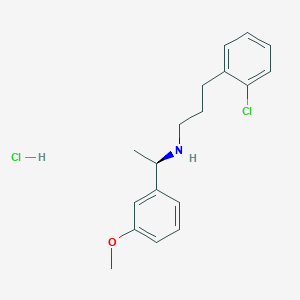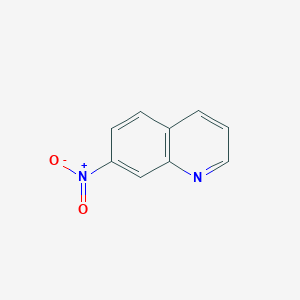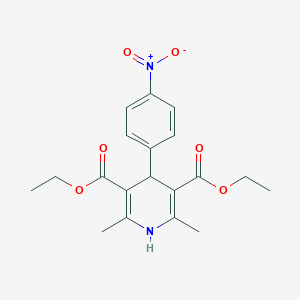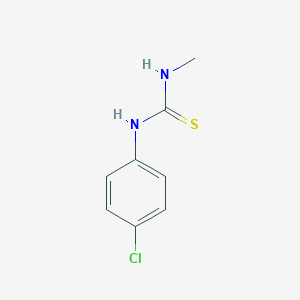
1-(4-Chlorophenyl)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-methylthiourea, also known as S-(-)-Metolachlor, is a herbicide that belongs to the family of chloroacetanilide compounds. It is widely used in agriculture to control the growth of weeds in maize, soybeans, and other crops. In recent years, there has been an increasing interest in the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea due to its potential use in various fields of research.
作用機序
1-(4-Chlorophenyl)-3-methylthiourea works by inhibiting the growth of weeds by interfering with the biosynthesis of fatty acids. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually, the death of the plant.
生化学的および生理学的効果
1-(4-Chlorophenyl)-3-methylthiourea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In animals, it has been shown to cause liver damage, developmental abnormalities, and other health problems.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-methylthiourea has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, it also has several limitations. It is highly toxic and can be harmful to human health and the environment. It also has a narrow range of activity and is only effective against certain types of weeds.
将来の方向性
There are several future directions for the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea. In the field of environmental science, it can be used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it can be studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it can be used to study the effects of herbicides on human health and the environment. Additionally, further research can be conducted to develop new and improved herbicides with a wider range of activity and fewer negative effects on the environment and human health.
In conclusion, 1-(4-Chlorophenyl)-3-methylthiourea is a widely used herbicide that has potential applications in various fields of research. Its well-established mechanism of action and availability make it a useful tool for lab experiments. However, its toxicity and narrow range of activity also make it a potential hazard to human health and the environment. Further research is needed to fully understand its effects and develop safer and more effective herbicides.
合成法
The synthesis of 1-(4-Chlorophenyl)-3-methylthiourea involves the reaction of 4-chloroaniline with methyl isocyanate in the presence of a catalyst. The reaction yields a racemic mixture of two enantiomers, R-(+)-Metolachlor and 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor. The 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor isomer is the active ingredient in the herbicide.
科学的研究の応用
1-(4-Chlorophenyl)-3-methylthiourea has been extensively studied for its potential use in various fields of research. In the field of environmental science, it has been used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it has been studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it has been used to study the effects of herbicides on human health and the environment.
特性
CAS番号 |
2740-97-8 |
|---|---|
製品名 |
1-(4-Chlorophenyl)-3-methylthiourea |
分子式 |
C8H9ClN2S |
分子量 |
200.69 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChIキー |
UKOJOHPYEVWPNN-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
正規SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



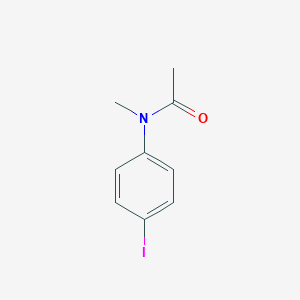
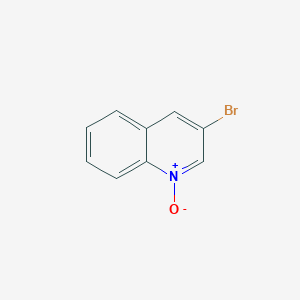
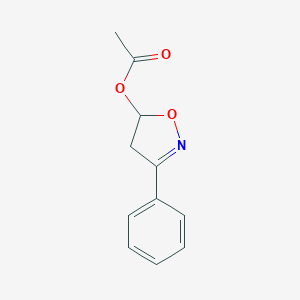
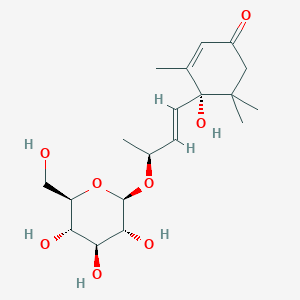
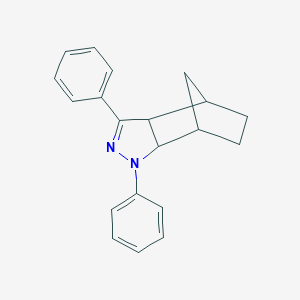
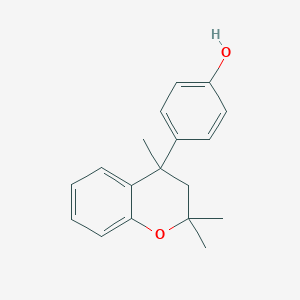
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
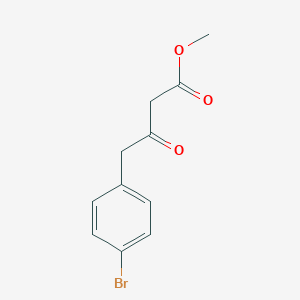
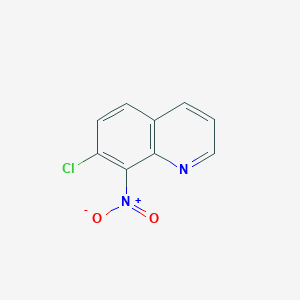
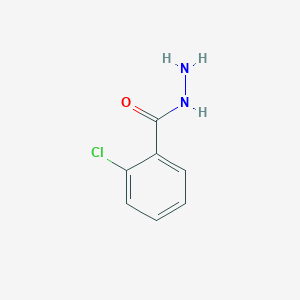
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
